Cas no 79660-84-7 (6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile

- 6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile (ACI)

- MFCD15474835

- DB-263734

- 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile

- E77300

- C12H13N

- SB38812

- CS-0270508

- SCHEMBL7879944

- 79660-84-7

- AS-0823

- EN300-7433656

-

- MDL: MFCD15474835

- インチ: 1S/C12H13N/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-8H2

- InChIKey: VAIMWTWZWWKYJK-UHFFFAOYSA-N

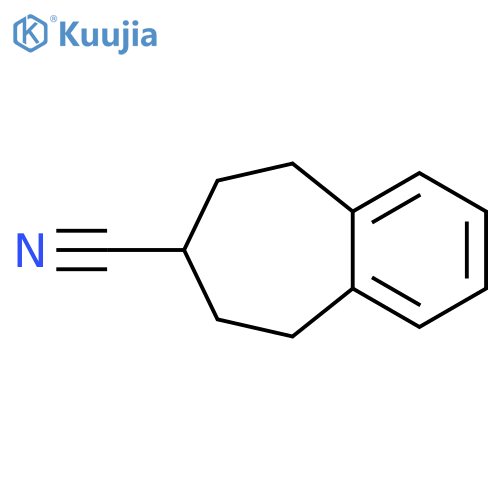

- ほほえんだ: N#CC1CCC2C(=CC=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 171.104799419g/mol

- どういたいしつりょう: 171.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 23.8Ų

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D966592-250mg |

6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile |

79660-84-7 | 95% | 250mg |

$325 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0429-5g |

6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile |

79660-84-7 | 97% | 5g |

¥26214.33 | 2025-01-21 | |

| TRC | T890283-10mg |

6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile |

79660-84-7 | 10mg |

$ 70.00 | 2022-06-02 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0429-50mg |

6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile |

79660-84-7 | 97% | 50mg |

1263.58CNY | 2021-05-08 | |

| abcr | AB535976-1 g |

6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile |

79660-84-7 | 1g |

€1,414.60 | 2023-07-11 | ||

| eNovation Chemicals LLC | D966592-1g |

6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile |

79660-84-7 | 95% | 1g |

$890 | 2024-07-28 | |

| eNovation Chemicals LLC | D966592-5g |

6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile |

79660-84-7 | 95% | 5g |

$3355 | 2024-07-28 | |

| Enamine | EN300-7433656-1.0g |

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile |

79660-84-7 | 95% | 1.0g |

$510.0 | 2024-05-24 | |

| Enamine | EN300-7433656-0.25g |

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile |

79660-84-7 | 95% | 0.25g |

$469.0 | 2024-05-24 | |

| Enamine | EN300-7433656-2.5g |

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile |

79660-84-7 | 95% | 2.5g |

$1122.0 | 2024-05-24 |

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile 関連文献

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrileに関する追加情報

Introduction to 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile (CAS No. 79660-84-7)

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile, identified by the chemical compound code CAS No. 79660-84-7, is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of heterocyclic hydrocarbons, featuring a benzocycloheptene core structure with a nitrile functional group at the 7-position. The unique arrangement of atoms and functional groups in this molecule imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive compounds.

The structural framework of 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile consists of a seven-membered aromatic ring fused with a cyclohexane moiety, which creates a rigid scaffold that influences its reactivity and interactions with biological systems. The presence of the nitrile group at the 7-position introduces polarity and potential sites for further functionalization, making it a versatile building block for medicinal chemists. This compound has garnered attention due to its potential applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile and its derivatives. Research studies have highlighted its role as a precursor in the synthesis of molecules with anti-inflammatory, analgesic, and neuroprotective effects. The benzocycloheptene scaffold is known for its ability to modulate various biological pathways, making it an attractive scaffold for drug design. The nitrile group further enhances its utility by allowing for diverse chemical transformations, such as hydrolysis to form carboxylic acids or reduction to form amides.

One of the most compelling aspects of 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile is its potential in the development of central nervous system (CNS) drugs. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to treating neurological disorders such as epilepsy and Alzheimer's disease. The rigid bicyclic structure can mimic natural biomolecules and interact with specific targets in the brain, while the nitrile group provides opportunities for fine-tuning pharmacokinetic profiles. These characteristics make it an attractive candidate for further investigation in preclinical and clinical settings.

The synthesis of 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the nitrile group. Advances in catalytic methods have improved the efficiency of these synthetic pathways, making it more feasible to produce this compound on an industrial scale. The development of greener synthetic methods has also been a focus area, with researchers exploring solvent-free reactions and biocatalytic approaches to minimize environmental impact.

From a computational chemistry perspective, 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile has been extensively studied using molecular modeling techniques. These studies have provided insights into its binding interactions with biological targets and have helped predict its pharmacological activity. Computational methods such as molecular dynamics simulations and quantum mechanical calculations are essential tools in understanding the behavior of complex molecules like this one. By leveraging these techniques, researchers can design more effective derivatives with enhanced therapeutic potential.

The pharmaceutical industry has shown considerable interest in 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile due to its versatility as a synthetic intermediate. Its structural features allow for modifications that can tailor its pharmacological properties to specific therapeutic needs. For instance, introducing different substituents at various positions on the benzocycloheptene ring can alter its solubility, metabolic stability, and target specificity. This flexibility makes it a valuable asset in drug discovery programs aimed at developing new treatments for a wide range of diseases.

In conclusion,6, CAS No. 79660-84-7, represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it an excellent candidate for synthesizing bioactive molecules with therapeutic applications. As research continues to uncover new ways to utilize this compound,6, it is likely to play an increasingly important role in the discovery and development of novel drugs that address unmet medical needs.

79660-84-7 (6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile) 関連製品

- 735306-98-6(N-[(Cyclohexylamino)carbonyl]-2-(4-formylphenoxy)acetamide)

- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)

- 1337598-54-5(2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol)

- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)

- 2059917-99-4(rac-(2R,5S)-5-benzyloxolane-2-carboxylic acid, cis)

- 1247068-60-5((1-cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine)

- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)

- 2229104-30-5(1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-hydroxycyclobutane-1-carboxylic acid)

- 1490379-78-6(1-Amino-3-(quinolin-4-yl)propan-2-ol)

- 2378502-92-0(5-Chloro-2-cyanophenyl fluoranesulfonate)